3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride
Overview
Description
3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride is a synthetic compound that belongs to the class of phenylbutyrophenones This compound is characterized by the presence of a methylenedioxy group attached to the phenyl ring and a pyrrolidinyl group attached to the butyrophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride typically involves the following steps:
Formation of the Methylenedioxy Group: The methylenedioxy group is introduced to the phenyl ring through a reaction with methylene chloride and a suitable base, such as sodium hydroxide, under reflux conditions.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached to the butyrophenone moiety through a nucleophilic substitution reaction. This involves the reaction of 2-bromobutyrophenone with pyrrolidine in the presence of a base, such as potassium carbonate, under anhydrous conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of 3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Pyrrolidine in the presence of a base like potassium carbonate, under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylbutyrophenones.
Scientific Research Applications
3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to certain receptors in the brain, affecting neurotransmitter release and uptake.
Inhibit Enzymes: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulate Ion Channels: The compound can modulate ion channels, affecting the flow of ions across cell membranes and influencing cellular excitability.
Comparison with Similar Compounds
3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride can be compared with other similar compounds, such as:
3’,4’-(Methylenedioxy)-2-(1-piperidinyl)butyrophenone Hydrochloride: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
3’,4’-(Methylenedioxy)-2-(1-morpholinyl)butyrophenone Hydrochloride: Contains a morpholinyl group instead of a pyrrolidinyl group.
3’,4’-(Methylenedioxy)-2-(1-azepanyl)butyrophenone Hydrochloride: Features an azepanyl group in place of the pyrrolidinyl group.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13;/h5-6,9,12H,2-4,7-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCKCJHEOJFKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342990 | |
Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-butanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24622-60-4 | |
Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-butanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MDPBP HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320CIL2VL2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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